Lowest Molecular Weight in the N3-Substituted Imidazo[4,5-b]pyridine Lithium Carboxylate Series
The cyclopropyl derivative (CAS 2197053-90-8) has a molecular weight of 209.13 g/mol, which is 2.07 g/mol lower than the isopropyl analog (211.20 g/mol), 14.03 g/mol lower than the cyclobutyl analog (223.16 g/mol), and 16.04 g/mol lower than the isobutyl analog (225.17 g/mol) . In fragment-based and lead optimization campaigns where lower molecular weight correlates with improved ligand efficiency and oral bioavailability, this quantifiable difference provides a structural advantage [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 209.13 |
| Comparator Or Baseline | Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: 211.20; Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: 223.16; Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: 225.17 |
| Quantified Difference | 2.07 g/mol lower than isopropyl; 14.03 g/mol lower than cyclobutyl; 16.04 g/mol lower than isobutyl |
| Conditions | Vendor-computed molecular weights as reported by LeYan and ChemSrc; all compounds are lithium carboxylate salts sharing the same imidazo[4,5-b]pyridine-2-carboxylate core |
Why This Matters
A lower molecular weight within a structural series generally associates with improved passive membrane permeability and reduced metabolic liability, making this compound the most fragment-like entry point for medicinal chemistry optimization.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23(1-3), 3-25 (1997). View Source
